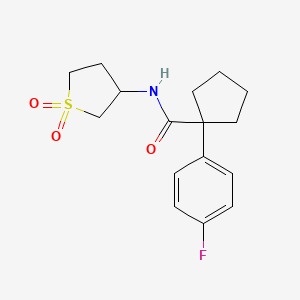![molecular formula C18H19ClN2O B6123419 (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety. Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the metabolism of GABA in the brain. By inhibiting GABA transaminase, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety.
Wirkmechanismus
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 works by inhibiting the activity of GABA transaminase, which is responsible for the metabolism of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can help to reduce the severity of seizures and anxiety.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety. (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has also been shown to have a neuroprotective effect, which can help to prevent damage to the brain caused by seizures and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its ability to selectively inhibit GABA transaminase without affecting other enzymes in the brain. However, one of the limitations of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its high cost and complex synthesis process.
Zukünftige Richtungen
There are several future directions for the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of neurological disorders. One area of research is the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of more efficient and cost-effective synthesis methods for (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. Additionally, the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease is an area of ongoing research.
Synthesemethoden
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanol to form the intermediate (4-chlorophenyl)[1-(3-pyridinyl)methyl]methanol. The intermediate is then reacted with piperidine and acetic anhydride to form (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. The synthesis of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 is a complex process that requires a high level of expertise and precision.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-7-5-15(6-8-17)18(22)16-4-2-10-21(13-16)12-14-3-1-9-20-11-14/h1,3,5-9,11,16H,2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFRLKJJQHOFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-benzyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6123357.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6123362.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)
![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)

![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)